Molecular Weight and Formula of 4-(Amino(cyclopropyl)methyl)benzonitrile: A Technical Whitepaper
Molecular Weight and Formula of 4-(Amino(cyclopropyl)methyl)benzonitrile: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist in pharmaceutical development, I approach the structural validation of synthetic intermediates not merely as a checklist of techniques, but as a self-validating system of orthogonal methods. 4-(Amino(cyclopropyl)methyl)benzonitrile is a highly versatile building block used in medicinal chemistry. This whitepaper provides an authoritative breakdown of its molecular formula (C11H12N2)[1] and molecular weight (172.23 g/mol )[2], alongside the rigorous analytical protocols required to confirm its structural integrity before downstream synthesis.
Chemical Identity & Structural Elucidation
Before initiating any complex synthesis, the physicochemical properties of the starting material must be strictly defined. The compound exists primarily as a free base (CAS: 1270583-87-3)[3] or as a stable hydrochloride salt (e.g., the (S)-enantiomer HCl salt, CAS: 1212833-54-9)[4].
By calculating the atomic mass of its constituent elements (11 Carbon, 12 Hydrogen, 2 Nitrogen), we determine its exact monoisotopic mass to be 172.1000 Da[5].
Table 1: Physicochemical Properties of 4-(Amino(cyclopropyl)methyl)benzonitrile
| Property | Value |
| Chemical Name | 4-(Amino(cyclopropyl)methyl)benzonitrile |
| CAS Registry Number | 1270583-87-3 (Free Base)[3] |
| Molecular Formula | C11H12N2[1] |
| Molecular Weight | 172.23 g/mol [2] |
| Monoisotopic (Exact) Mass | 172.1000 Da[5] |
| Hydrogen Bond Donors | 1 (Amino group, -NH2) |
| Hydrogen Bond Acceptors | 2 (Nitrile -CN, Amino -NH2) |
Analytical Methodologies for Verification
To establish a trustworthy, self-validating system, we must employ orthogonal analytical techniques. High-Resolution Mass Spectrometry (HRMS) confirms the atomic composition (the "what"), while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the spatial connectivity (the "how").
Protocol 1: High-Resolution Mass Spectrometry (HRMS) Workflow
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Objective: Validate the exact mass of 172.1000 Da to confirm the C11H12N2 formula[5].
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Causality & Logic: We utilize Electrospray Ionization in positive mode (ESI+). Why? The primary amine (-NH2) on the cyclopropylmethyl linker is highly basic. By using a mobile phase modified with 0.1% formic acid, we intentionally force the protonation of this amine. This drives the equilibrium entirely toward the [M+H]+ species, guaranteeing a strong, stable ion current at m/z 173.1073.
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Step-by-Step Methodology:
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Sample Preparation: Dissolve 1.0 mg of 4-(Amino(cyclopropyl)methyl)benzonitrile in 1.0 mL of LC-MS grade Methanol to create a stock solution.
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Dilution: Dilute 10 µL of the stock solution into 990 µL of a 50:50 Methanol:Water mixture containing 0.1% Formic Acid.
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Injection: Inject 1 µL into the LC-HRMS system (e.g., Q-TOF or Orbitrap mass analyzer).
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Data Acquisition: Scan in positive ion mode across a mass range of m/z 100-500.
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Validation: Extract the chromatogram for the theoretical[M+H]+ ion at m/z 173.1073. A mass error of < 5 ppm confirms the C11H12N2 formula.
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Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow
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Objective: Confirm the presence of the benzonitrile core, the cyclopropyl ring, and the aminomethyl linker.
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Causality & Logic: We deliberately select DMSO-d6 as the solvent rather than CDCl3. Why? If the compound is in its hydrochloride salt form, chloroform yields poor solubility. More importantly, DMSO-d6 is a polar aprotic solvent that strongly hydrogen-bonds with the primary amine protons. This drastically slows their chemical exchange rate with trace water, preventing the -NH2 signal from broadening into the baseline and allowing for precise structural integration.
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Step-by-Step Methodology:
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6.
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Acquisition: Acquire a standard 1H NMR spectrum at 400 MHz (minimum 16 scans) and a 13C NMR spectrum (minimum 256 scans).
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Interpretation:
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Look for the AA'BB' splitting pattern in the aromatic region (7.4 - 7.8 ppm), characteristic of the 1,4-disubstituted benzonitrile ring.
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Identify the broad singlet (~2.0 - 2.5 ppm) for the -NH2 protons.
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Confirm the complex multiplets (0.1 - 1.0 ppm) corresponding to the highly shielded cyclopropyl CH2 and CH protons.
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Visualizing the Validation Workflow
Below is the logical workflow demonstrating how these orthogonal methods converge to validate the molecular weight and formula.
Analytical validation workflow for 4-(Amino(cyclopropyl)methyl)benzonitrile.
Structural Fragmentation & Mechanistic Pathway
In drug development, understanding the structural fragmentation of a molecule aids in predicting its metabolic liability and MS/MS collision-induced dissociation (CID) patterns. The molecular weight of 172.23 g/mol [6] is the exact sum of three distinct functional moieties:
Logical fragmentation of 4-(Amino(cyclopropyl)methyl)benzonitrile.
Conclusion
The rigorous validation of 4-(Amino(cyclopropyl)methyl)benzonitrile (C11H12N2, MW: 172.23 g/mol )[1] is critical for ensuring the reproducibility of downstream pharmaceutical syntheses. By employing a dual-pronged approach utilizing HRMS for exact mass confirmation and NMR for spatial connectivity, researchers can establish a highly trustworthy, self-validating analytical foundation.
References
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ChemSrc. "1270583-87-3_4-(Amino(cyclopropyl)methyl)benzonitrile". Available at:[Link]
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National Center for Biotechnology Information (NIH). "PubChem Compound Summary for C11H12N2 Exact Mass". Available at:[Link]
Sources
- 1. 1270583-87-3_4-(Amino(cyclopropyl)methyl)benzonitrileCAS号:1270583-87-3_4-(Amino(cyclopropyl)methyl)benzonitrile【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. 1270583-87-3 CAS Manufactory [m.chemicalbook.com]
- 4. Three-membered ring series [english.chemenu.com]
- 5. 6,7,8,9-Tetrahydro-5h-pyrido[3,2-b]indole | C11H12N2 | CID 12570394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
